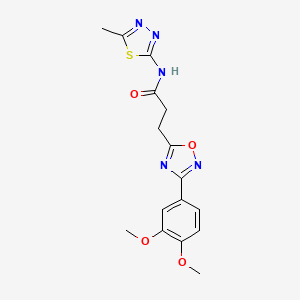
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide, also known as HMQN, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HMQN is a member of the quinoline family and is synthesized by the reaction of 2-hydroxy-6-methylquinoline with 3-nitrobenzoyl chloride and o-toluidine. The purpose of
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide is not fully understood. However, it is believed that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide exerts its anticancer effects by inducing apoptosis in cancer cells. It is also believed that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide exerts its antimicrobial effects by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as topoisomerase and carbonic anhydrase. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has been shown to induce DNA damage in cancer cells. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has also been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide in lab experiments is its wide range of potential applications. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide is relatively easy to synthesize and purify. However, one of the limitations of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide. One area of research could focus on further elucidating the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide. Another area of research could focus on developing more efficient synthesis methods for N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide. Additionally, research could focus on exploring the potential use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide in other fields such as materials science.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide involves the reaction of 2-hydroxy-6-methylquinoline with 3-nitrobenzoyl chloride and o-toluidine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide. The yield of the reaction is around 60-70%.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has a wide range of potential applications in scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of various cancer cell lines. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has also been studied for its antimicrobial properties, as it has been shown to be effective against various bacterial strains. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has been studied for its potential use as a fluorescent probe for detecting metal ions.
Propiedades
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-10-11-22-19(12-16)13-20(24(29)26-22)15-27(23-9-4-3-6-17(23)2)25(30)18-7-5-8-21(14-18)28(31)32/h3-14H,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYLIOSQWMOXRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3C)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


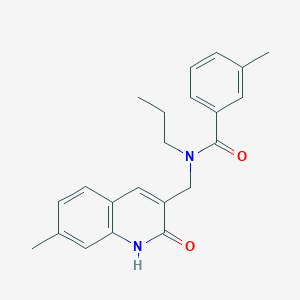
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7709394.png)


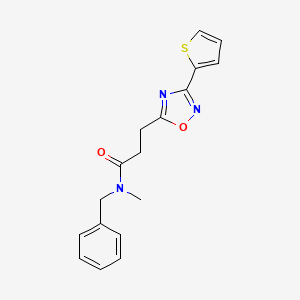
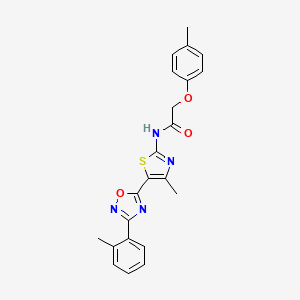
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7709430.png)
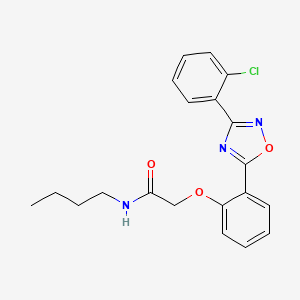
![4-[5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7709441.png)

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7709456.png)

